2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate is an organic compound with a complex structure that includes a cyano group, a cyclohexyl ring, and an ethaneperoxoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyclohexylbutan-2-one with cyanide sources under controlled conditions to introduce the cyano group. This intermediate is then reacted with ethaneperoxoic acid or its derivatives to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The ethaneperoxoate moiety can participate in oxidation reactions, forming corresponding oxides.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate exerts its effects involves its reactive functional groups. The cyano group can interact with nucleophiles, while the ethaneperoxoate moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-4-cyclohexylbutan-2-one: Lacks the ethaneperoxoate moiety but shares the cyano and cyclohexyl groups.
4-Cyclohexylbutan-2-yl ethaneperoxoate: Contains the ethaneperoxoate moiety but lacks the cyano group.
Uniqueness
2-Cyano-4-cyclohexylbutan-2-yl ethaneperoxoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the cyano and ethaneperoxoate groups allows for a broader range of chemical transformations and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
58422-64-3 |
---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
(2-cyano-4-cyclohexylbutan-2-yl) ethaneperoxoate |
InChI |
InChI=1S/C13H21NO3/c1-11(15)16-17-13(2,10-14)9-8-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3 |
InChI-Schlüssel |
CLBTVOUGQOUGFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OOC(C)(CCC1CCCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.